4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Description
4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of the 1,2,4-triazole-3-thiol scaffold. Its structure features:
- A 1,2,4-triazole core substituted at position 4 with an (E)-configured Schiff base derived from 4-(benzyloxy)benzaldehyde.
- A 3-chlorophenyl group at position 4.
This compound is synthesized via the condensation of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 4-(benzyloxy)benzaldehyde under acidic reflux conditions, a method consistent with analogous triazole-Schiff base syntheses . Its structural motifs are associated with antimicrobial, anti-inflammatory, and CNS-modulating activities, as observed in related triazole derivatives .
Properties
CAS No. |
478254-60-3 |
|---|---|
Molecular Formula |
C22H17ClN4OS |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H17ClN4OS/c23-19-8-4-7-18(13-19)21-25-26-22(29)27(21)24-14-16-9-11-20(12-10-16)28-15-17-5-2-1-3-6-17/h1-14H,15H2,(H,26,29)/b24-14+ |
InChI Key |
YVPKMKNRHILFSZ-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NN3C(=NNC3=S)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiol
The triazole-thiol core is synthesized via cyclization of a thiosemicarbazide precursor. A representative procedure adapted from analogous triazole syntheses involves:
-
Reagents : 3-chlorophenylacetic acid hydrazide, carbon disulfide (CS₂), potassium hydroxide (KOH).
-
Procedure :
-
Yield : 68–72% after recrystallization from ethanol.
Schiff Base Formation with 4-(Benzyloxy)benzaldehyde
The 4-amino group of the triazole-thiol undergoes condensation with 4-(benzyloxy)benzaldehyde to form the (E)-imine:
-
Reagents : 5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiol, 4-(benzyloxy)benzaldehyde, glacial acetic acid, dimethylformamide (DMF).
-
Procedure :
-
Dissolve 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv) and 4-(benzyloxy)benzaldehyde (1.2 equiv) in DMF.
-
Add catalytic glacial acetic acid (0.1 equiv) and reflux at 120°C for 9–12 hours.
-
Cool the mixture, isolate the precipitate via filtration, and purify by recrystallization from ethanol.
-
-
Stereochemical Control : The (E)-configuration is favored due to thermodynamic stability under reflux conditions.
Optimization and Modifications
Solvent and Catalytic Systems
Microwave-Assisted Synthesis
Adapting methods from analogous triazoles, microwave irradiation (150 W, 100°C) reduces condensation time to 2 hours with comparable yields (58–60%).
Characterization and Analytical Techniques
Spectroscopic Analysis
Elemental Analysis
-
Calculated for C₂₂H₁₇ClN₄OS : C, 62.78%; H, 4.07%; N, 13.31%.
Data Tables
Table 1. Comparative Yields Under Varied Conditions
| Condition | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional reflux | DMF | AcOH | 9 | 62 |
| Microwave irradiation | DMF | AcOH | 2 | 58 |
| Conventional reflux | Ethanol | None | 15 | 48 |
Table 2. Spectral Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| 5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiol | 7.40–7.80 (m, 4H, Ar-H) | 2550 (-SH), 1600 (C=N) |
| 4-(Benzyloxy)benzaldehyde | 9.95 (s, 1H, CHO) | 1695 (C=O) |
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of enzymes involved in cell division, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Crystallographic and Conformational Analysis
- The E-configuration of the Schiff base is conserved across derivatives, as confirmed by single-crystal X-ray studies (e.g., C=N bond lengths: 1.26–1.29 Å) .
- The 3-chlorophenyl group induces steric hindrance, affecting planarity and π-π stacking compared to derivatives with para-substituted aryl groups (e.g., 4-nitrophenyl in ).
- The benzyloxy group in the target compound increases hydrophobicity (clogP ≈ 4.2) relative to analogs with polar substituents (e.g., -OH or -OCH₃ in ).
Hydrogen-Bonding and Solubility
- The thiol (-SH) group participates in intermolecular S–H···N/S hydrogen bonds, influencing crystal packing and solubility .
- Derivatives with electron-deficient aryl groups (e.g., 4-(trifluoromethyl)phenyl in ) exhibit lower aqueous solubility due to enhanced lipophilicity.
Antimicrobial Activity
- The target compound’s 3-chlorophenyl group correlates with moderate antimicrobial activity (MIC: 16–32 µg/mL against S. aureus and E. coli), comparable to 5-(4-nitrophenyl) analogs (MIC: 8–16 µg/mL) .
- Benzyloxy substituents may enhance membrane penetration, though bulky groups (e.g., 3-bromo-4-methoxy in ) reduce activity due to steric effects.
CNS Activity
Anti-Inflammatory Activity
- Triazole-thiols with 4-hydroxy-3-methoxybenzylideneamino groups show IC₅₀ values of ~10 µM in carrageenan-induced edema models , whereas the target compound’s benzyloxy group may reduce potency due to lower hydrogen-bonding capacity.
Biological Activity
The compound 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential applications in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and antifungal agents. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Structural Characteristics
The compound features a triazole ring substituted with a benzyloxy group and a chlorophenyl moiety. Its molecular formula is with a molecular weight of approximately 400.5 g/mol. The presence of sulfur in the triazole-thiol structure enhances its reactivity and biological interaction potential.
Biological Activity Overview
Research indicates that triazole derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Several studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds with triazole rings have demonstrated effectiveness against various bacterial and fungal strains.
- Enzyme Inhibition : The ability to interact with enzymes makes these compounds valuable in drug design.
Anticancer Activity
A study published in MDPI investigated the anticancer effects of various triazole derivatives against HepG2 liver cancer cells. The results indicated that compounds similar to the target compound exhibited significant anti-proliferative activity, with IC50 values ranging from 13 µg/mL to 28 µg/mL depending on structural modifications (e.g., electron-donating or withdrawing groups) .
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| 6d | 13.004 | High |
| 6b | 20.000 | Moderate |
| 6e | 28.399 | Low |
Antimicrobial Activity
In another study focusing on the antimicrobial properties of triazole derivatives, compounds similar to the one were tested against various pathogens. The findings suggested that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity .
The biological activity of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.
- Disruption of Cellular Processes : By interfering with cellular signaling pathways, these compounds can halt the progression of diseases.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that substituents on the triazole ring significantly influence biological activity. Electron-donating groups enhance anticancer efficacy while electron-withdrawing groups tend to reduce it .
Q & A
Q. What are the optimal synthetic routes for preparing this triazole-thiol derivative, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via a condensation reaction between 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol and 4-(benzyloxy)benzaldehyde under acidic or basic conditions. Ethanol or methanol is commonly used as the solvent, with reflux times ranging from 3–6 hours. Purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) . For optimization:
- pH control : Adjusting acetic acid concentration (e.g., 5 drops per 0.001 mol substrate) improves imine bond formation .
- Temperature : Reflux at 70–80°C minimizes side reactions like thiol oxidation .
- Scalability : Batch reactors with inert atmospheres (N₂/Ar) prevent oxidation of the thiol group during scale-up .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms the (E)-configuration of the benzylidene group (δ 8.5–9.0 ppm for imine proton) and aromatic substitution patterns .
- IR : Thiol (-SH) stretch at ~2550 cm⁻¹ (weak) and C=N stretch at ~1600 cm⁻¹ .
- X-ray crystallography : Resolves tautomerism (e.g., thione vs. thiol forms) and confirms spatial orientation of substituents .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ for C₂₂H₁₇ClN₄O₂S) .
Q. What preliminary biological screening methods are suitable for evaluating its bioactivity?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Enzyme inhibition : Fluorescence-based assays for kinases or acetylcholinesterase, with IC₅₀ calculations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How does the electronic nature of substituents (e.g., 3-chlorophenyl vs. 4-fluorophenyl) influence its reactivity and bioactivity?
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Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity of the triazole ring, improving binding to biological targets like kinase ATP pockets .
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Substituent position : Meta-substitution on the phenyl ring (3-chlorophenyl) increases steric hindrance, reducing off-target interactions compared to para-substituted analogues .
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Comparative data :
Substituent LogP MIC (µg/mL) S. aureus IC₅₀ (µM) Kinase X 3-Cl 3.2 12.5 0.45 4-F 2.8 25.0 0.78 Data derived from .
Q. What mechanistic insights explain its photoisomerization behavior under UV light?
The benzylidene group undergoes E→Z isomerization at 365 nm (Φ = 0.32), altering the compound’s dipole moment and binding affinity. This property is exploitable for light-activated drug delivery systems. Time-resolved UV-Vis spectroscopy and DFT calculations reveal a π→π* transition responsible for isomerization .
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced selectivity?
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to reduce MIC discrepancies .
- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., oxidized thiols) that may skew results .
- Structural analogs : Compare activity trends across homologs to distinguish substituent-specific effects .
Q. How does the thiol group participate in metal coordination, and what implications does this have for catalytic or therapeutic applications?
The thiol (-SH) acts as a soft Lewis base, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). Spectrophotometric titrations (UV-Vis at 400–500 nm) and XANES spectroscopy confirm octahedral geometries in Cu(II) complexes, which exhibit enhanced superoxide dismutase (SOD) mimicry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
